molecular formula C15H16N2O B1614636 alpha-Phenylhydrocinnamic acid hydrazide CAS No. 58973-42-5

alpha-Phenylhydrocinnamic acid hydrazide

Cat. No.: B1614636
CAS No.: 58973-42-5
M. Wt: 240.3 g/mol
InChI Key: UXAJVRPANMANDR-UHFFFAOYSA-N
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Description

α-Phenylhydrocinnamic acid hydrazide is a hydrazide derivative characterized by a phenyl-substituted cinnamic acid backbone linked to a hydrazide functional group (-CONHNH₂). Structurally, it combines aromatic (phenyl) and α,β-unsaturated carbonyl (cinnamic acid) moieties, which may confer unique physicochemical and biological properties.

Properties

CAS No.

58973-42-5

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

2,3-diphenylpropanehydrazide

InChI

InChI=1S/C15H16N2O/c16-17-15(18)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,16H2,(H,17,18)

InChI Key

UXAJVRPANMANDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrazide Compounds

Structural and Functional Differences

Compound Core Structure Key Functional Groups Applications
α-Phenylhydrocinnamic acid hydrazide (hypothetical) Phenyl + cinnamic acid Hydrazide, α,β-unsaturated carbonyl Polymer modifiers, antimicrobials (inferred)
Isonicotinic acid hydrazide (INH) Pyridine ring Hydrazide Antitubercular drug
4-Methylcoumarinyl-7-oxyacetic acid hydrazide Coumarin ring Hydrazide, ether linkage Antimicrobial agents
Pyrazine-2-carboxylic acid hydrazide Pyrazine ring Hydrazide Antimycobacterial agents (less active than pyrazinamide)
  • Aromatic vs.
  • Biological Activity : Coumarin-based hydrazides show antimicrobial activity due to their conjugated systems (), suggesting α-phenylhydrocinnamic acid hydrazide might share similar properties. However, INH’s pyridine ring is critical for targeting mycobacterial enzymes .

Pharmacological and Toxicological Profiles

  • Antimicrobial Potential: Hydrazides with extended conjugation (e.g., coumarinyl derivatives) exhibit broad-spectrum activity (). α-Phenylhydrocinnamic acid hydrazide’s α,β-unsaturated carbonyl group could enhance reactivity against microbial targets.
  • Toxicity Concerns: Some hydrazides, like formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide, show carcinogenicity in mice (). The phenyl group in α-phenylhydrocinnamic acid hydrazide may reduce such risks compared to nitroheterocyclic analogs.

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